Reumycin
Overview
Description
Reumycin is an antibiotic compound belonging to the pyrimidotriazine class. It is characterized by its structure, which includes a 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1,2,4]triazine with oxo groups at positions 5 and 6 . This compound is known for its antimicrobial and antineoplastic properties, making it significant in medical research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of reumycin involves several steps, starting with the interaction between methylhydrazinouracil and formaldehyde to form a hydrazone . This intermediate undergoes further reactions, including the addition of sodium nitrite and acetic acid, followed by ethanol and diethylamine . The final product is obtained through chromatographic purification .
Industrial Production Methods
Industrial production of this compound can be achieved using a strain of Actinomyces isolated from soil . This biological method leverages the natural metabolic processes of the bacteria to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Reumycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: The compound can be reduced, leading to the opening of the asym-triazine ring.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride and other reducing agents can be used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, such as reduced forms with open rings and substituted derivatives with modified functional groups .
Scientific Research Applications
Reumycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyrimidotriazine chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its antineoplastic activity, particularly in the treatment of malignant brain tumors.
Industry: Utilized in the development of new antibiotics and antineoplastic agents.
Mechanism of Action
Reumycin exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the proliferation of neoplastic cells by interfering with their DNA synthesis and repair mechanisms . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Reumycin is similar to other pyrimidotriazine antibiotics, such as toxoflavin and fervenulin . it is unique in its specific structure and the positions of its oxo groups, which contribute to its distinct biological activities . The comparison highlights this compound’s unique properties and its potential advantages over other similar compounds in terms of efficacy and specificity .
List of Similar Compounds
- Toxoflavin
- Fervenulin
- 1,6-Didemethyltoxoflavin
This compound’s unique structure and properties make it a valuable compound in various fields of scientific research and medical applications.
Properties
IUPAC Name |
6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c1-11-5(12)3-4(9-6(11)13)10-8-2-7-3/h2H,1H3,(H,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAXLPOOMLVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198223 | |
Record name | Reumycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5016-18-2 | |
Record name | 6-Methylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5016-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reumycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005016182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reumycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Reumycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REUMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94S395MFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.